

# Application Notes and Protocols for Glycyroside (Glycyrrhizic Acid) Extraction from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

Introduction: **Glycyroside**s, particularly Glycyrrhizic acid (also known as Glycyrrhizin), are valuable triterpenoid saponin glycosides primarily extracted from the roots of the licorice plant (Glycyrrhiza species). Glycyrrhizic acid is renowned for its wide range of pharmacological and biological activities, including anti-inflammatory, anti-viral, and anti-ulcer properties. It is approximately 50 times sweeter than sugar, leading to its use as a natural sweetener in the food industry.[1] The effective extraction and purification of Glycyrrhizic acid are critical steps for its application in pharmaceuticals and food products. This document provides detailed protocols for various extraction methods and summarizes key quantitative data to guide researchers in selecting the optimal procedure.

# Data Presentation: Comparison of Extraction Methodologies

The following tables summarize quantitative data from various studies on the extraction of Glycyrrhizic acid, providing a comparison of different methods and their optimized parameters.

Table 1: Optimal Conditions for Different Glycyrrhizic Acid Extraction Methods



| Extracti<br>on<br>Method    | Plant<br>Material   | Solvent                                       | Temp.<br>(°C)    | Time<br>(min) | Solvent/<br>Solid<br>Ratio | Yield/Re<br>covery                          | Referen<br>ce |
|-----------------------------|---------------------|-----------------------------------------------|------------------|---------------|----------------------------|---------------------------------------------|---------------|
| Dipping<br>(Macerati<br>on) | Chinese<br>Licorice | Ethanol/<br>Water<br>(30:70,<br>v/v)          | 50               | 60            | 50:1<br>(mL/g)             | 2.39<br>mg/g<br>(89.7%<br>recovery)         | [1]           |
| Ultrasoun<br>d-<br>Assisted | Licorice<br>Root    | Methanol<br>(57%)                             | 69               | 34            | Not<br>Specified           | 3.414%                                      | [2][3]        |
| Ultrasoun<br>d-<br>Assisted | Licorice<br>Root    | Ethanol<br>(50%)                              | 30               | 20            | 40:1<br>(mL/g)             | 46.52<br>mg/g<br>(95.69%<br>extractio<br>n) | [4]           |
| Microwav<br>e-<br>Assisted  | Licorice<br>Root    | Ethanol<br>(50-60%)<br>+<br>Ammonia<br>(1-2%) | Not<br>Specified | 4-5           | 10:1<br>(mL/g)             | Equivale nt to conventio nal methods        | [5][6]        |
| Water<br>Extractio<br>n     | Licorice            | Water<br>(pH 9.8)                             | 119.7            | 607.2         | 10.71:1<br>(g/mL)          | ~55%<br>(predicte<br>d)                     | [7][8]        |

Table 2: Comparison of Solvents for Glycyrrhizic Acid Extraction



| Solvent  | Extraction<br>Method    | Conditions                      | Glycyrrhizic<br>Acid Yield | Reference |
|----------|-------------------------|---------------------------------|----------------------------|-----------|
| Water    | Dipping                 | Room<br>Temperature,<br>240 min | Highest for GA             | [1]       |
| Methanol | Dipping                 | Room<br>Temperature,<br>240 min | Lower than water for GA    | [1]       |
| Ethanol  | Dipping                 | Room<br>Temperature,<br>240 min | Lower than water for GA    | [1]       |
| Methanol | Ultrasound-<br>Assisted | Not Specified                   | 0.845%                     | [2]       |
| Ethanol  | Ultrasound-<br>Assisted | Not Specified                   | Lower than<br>Methanol     | [2]       |
| Water    | Ultrasound-<br>Assisted | Not Specified                   | Lower than<br>Methanol     | [2]       |

## **Experimental Protocols**

These protocols provide detailed methodologies for the extraction and purification of Glycyrrhizic acid from licorice root.

## **Sample Preparation**

Proper preparation of the plant material is the foundational step for efficient extraction.

- Harvesting and Drying: Harvest the roots of the Glycyrrhiza glabra plant. Clean the roots thoroughly to remove soil and other debris. Dry the roots either in the sun or using artificial heat until they are brittle.[9]
- Grinding: Grind the dried roots into a fine powder or small pieces.[9] This increases the surface area, facilitating better solvent penetration and extraction efficiency.[10]



#### **Extraction Protocols**

Below are three common methods for extracting Glycyrrhizic acid. The choice of method depends on available equipment, desired extraction time, and efficiency.

This is a simple and conventional method that does not require specialized equipment.

- Solvent Preparation: Prepare the extraction solvent, a mixture of ethanol and water (30:70, v/v).[1]
- Maceration: Weigh 1.0 g of powdered licorice root and place it in a flask. Add 50 mL of the ethanol/water solvent.[1]
- Incubation: Seal the flask and place it in a water bath shaker set to 50°C for 60 minutes.[1]
- Filtration: After incubation, filter the mixture through filter paper to separate the liquid extract from the solid plant residue.[9][11]
- Concentration: Concentrate the filtered liquid extract using a rotary evaporator under vacuum at a low temperature to remove the solvent and obtain the crude Glycyrrhizic acid extract.[9]

UAE utilizes ultrasonic waves to accelerate the extraction process by disrupting plant cell walls. [2][12]

- Solvent Preparation: Prepare the extraction solvent, 57% aqueous methanol.[2][3]
- Extraction: Place the powdered licorice root in an extraction vessel with the solvent. The optimal solvent-to-solid ratio may need to be determined, but a starting point of 40:1 (mL/g) can be used.[4]
- Sonication: Immerse the ultrasonic horn into the mixture. Set the extraction temperature to 69°C and the sonication time to 34 minutes.[2][3] Ultrasound enhances extraction efficiency through the mechanical effects of cavitation, which improves solvent penetration into the plant material.[2][4]
- Filtration and Concentration: Following sonication, filter the extract to remove solid particles.

  Concentrate the filtrate using a rotary evaporator to yield the crude extract.[10]



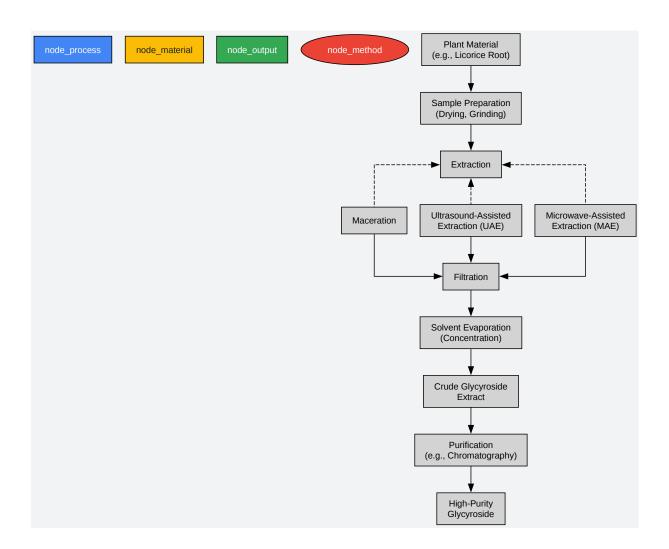
MAE is a rapid extraction technique that uses microwave energy to heat the solvent and plant material.[5][6]

- Solvent Preparation: Prepare the extraction solvent, a mixture of 50-60% ethanol with 1-2% ammonia.
- Extraction: Mix the powdered licorice root with the solvent in a microwave-safe extraction vessel at a liquid-to-solid ratio of 10:1 (mL/g).[5]
- Microwave Irradiation: Place the vessel in a microwave extractor. Set the extraction time for 4-5 minutes.[5] The microwave system should be equipped with a reflux condenser to prevent solvent loss.[13]
- Filtration and Concentration: After the extraction is complete and the mixture has cooled, filter it to separate the extract from the solid residue. Evaporate the solvent from the filtrate to obtain the crude extract.[5]

#### **Purification Protocol**

The crude extract contains impurities that need to be removed to obtain high-purity Glycyrrhizic acid. Chromatography is a common and effective purification method.[11][14]

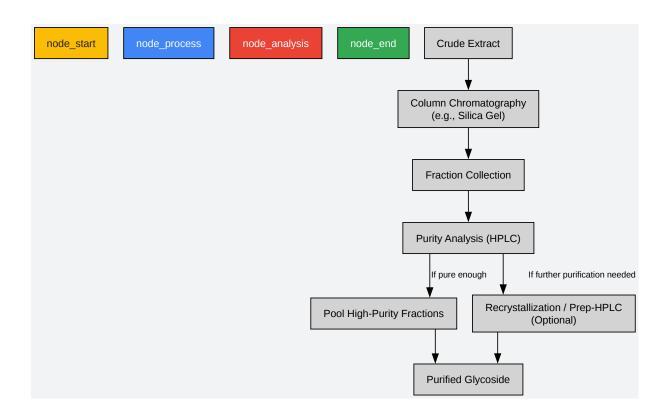
- Column Chromatography:
  - Stationary Phase: Pack a chromatography column with a suitable stationary phase, such as silica gel.[15]
  - Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the column.
  - Elution: Elute the column with a suitable mobile phase. For Glycyrrhizic acid, a two-phase solvent system such as ethyl acetate-methanol-water (5:2:5, v/v) can be effective, using the lower phase as the mobile phase.[15]
  - Fraction Collection: Collect the eluted fractions.
- Analysis and Final Purification:




- Purity Check: Analyze the purity of the collected fractions using High-Performance Liquid
   Chromatography (HPLC).[1][15]
- Further Purification: Fractions with high purity can be pooled. If necessary, further
  purification can be achieved through methods like recrystallization or preparative HPLC to
  achieve the desired purity.[14][15]

# **Mandatory Visualization**

The following diagrams illustrate the experimental workflow for **Glycyroside** extraction.






Click to download full resolution via product page

Caption: General workflow for **Glycyroside** extraction and purification.





Click to download full resolution via product page

Caption: Detailed workflow for the purification of **Glycyroside** extract.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

### Methodological & Application





- 1. Extraction of Glycyrrhizic Acid and Glabridin from Licorice PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of ultrasound-assisted extraction of glycyrrhizic acid from licorice using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of ultrasound-assisted extraction of glycyrrhizic acid from licorice using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijche.com [ijche.com]
- 5. Microwave-assisted extraction of glycyrrhizic acid from licorice root PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijcce.ac.ir [ijcce.ac.ir]
- 8. doaj.org [doaj.org]
- 9. green-herbs.shop [green-herbs.shop]
- 10. media.neliti.com [media.neliti.com]
- 11. The process of extracting glycyrrhizic acid from licorice root extract powder. [greenskybio.com]
- 12. scispace.com [scispace.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Glycyroside (Glycyrrhizic Acid) Extraction from Plant Material]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2483669#protocol-for-glycyroside-extraction-from-plant-material]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com